
Br-PEG3-MS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Br-PEG3-MS: is a heterobifunctional polyethylene glycol (PEG) linker containing a bromide group and a mesylate group2-[2-(2-bromoethoxy)ethoxy]ethyl methanesulfonate . It is primarily used in bioconjugation and PEGylation processes, where the bromide and mesylate groups can be replaced by nucleophilic reagents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG3-MS involves the reaction of polyethylene glycol with bromide and methanesulfonate groups. The reaction typically occurs under controlled conditions to ensure the formation of the desired heterobifunctional PEG linker. The process involves the use of specific catalysts and solvents to facilitate the reaction and achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in compliance with cGMP (current Good Manufacturing Practice) standards.
化学反応の分析
Types of Reactions: Br-PEG3-MS undergoes various chemical reactions, including:
Substitution Reactions: The bromide and mesylate groups can be replaced by nucleophilic reagents, making it suitable for bioconjugation and PEGylation.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Reagents: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to facilitate oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine-PEG conjugates.
科学的研究の応用
Chemistry: Br-PEG3-MS is widely used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound serves as a linker in the synthesis of these chimeras .
Biology: In biological research, this compound is used for site-selective protein modification. It allows for the precise attachment of functional groups to proteins, facilitating various studies on protein function and interactions .
Medicine: The compound is used in the development of targeted therapy drugs. By enabling the selective degradation of target proteins, this compound contributes to the design of novel therapeutic agents for diseases such as cancer .
Industry: In industrial applications, this compound is used in the production of PEGylated products, which have enhanced solubility and stability. These products are used in various fields, including pharmaceuticals and biotechnology .
作用機序
Br-PEG3-MS exerts its effects through its role as a linker in bioconjugation and PEGylation processes. The bromide and mesylate groups facilitate the attachment of the compound to target molecules, enabling the formation of stable conjugates. In the context of PROTACs, this compound links the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
類似化合物との比較
Br-PEG4-MS: Similar to Br-PEG3-MS but with an additional ethylene glycol unit, providing a longer linker length.
Br-PEG2-MS: Contains one less ethylene glycol unit compared to this compound, resulting in a shorter linker length.
Uniqueness: this compound is unique due to its specific linker length, which provides an optimal balance between flexibility and stability in bioconjugation processes. Its heterobifunctional nature allows for versatile applications in various fields, making it a valuable tool in scientific research and industrial applications .
特性
分子式 |
C7H15BrO5S |
|---|---|
分子量 |
291.16 g/mol |
IUPAC名 |
2-[2-(2-bromoethoxy)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C7H15BrO5S/c1-14(9,10)13-7-6-12-5-4-11-3-2-8/h2-7H2,1H3 |
InChIキー |
NKBMJZIHSUUABO-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[7-[2-[4-(2-hydroxypropan-2-yl)piperidin-1-yl]ethoxy]-1,3-dihydro-2-benzofuran-5-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B11934172.png)
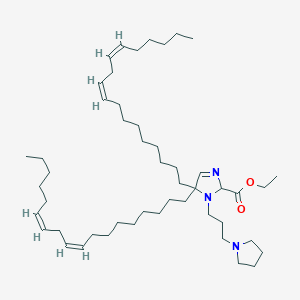
![1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B11934179.png)
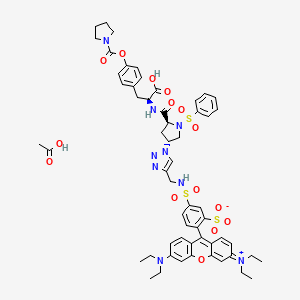
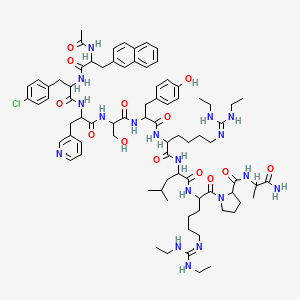
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
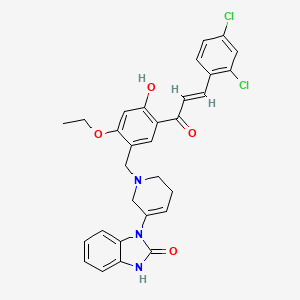
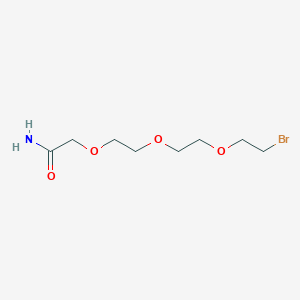
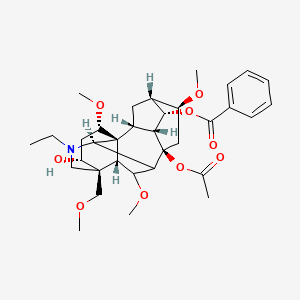
![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)

![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)
